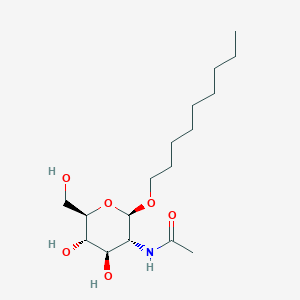

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Vue d'ensemble

Description

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant. It is a nonionic detergent widely used in biochemical research for solubilizing and purifying membrane proteins and other hydrophobic molecules . This compound is known for its ability to maintain the stability and functionality of proteins during the purification process.

Méthodes De Préparation

The synthesis of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with nonyl alcohol under specific reaction conditions. The process typically includes the use of a catalyst to facilitate the reaction and achieve high yields. Industrial production methods may involve medium engineering strategies such as the addition of salts, organic solvents, or ionic liquids to optimize the reaction conditions .

Analyse Des Réactions Chimiques

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Applications De Recherche Scientifique

Enzyme Assays

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside serves as a substrate for specific enzymes involved in carbohydrate metabolism. For instance, it can be utilized to study the activity of β-N-acetylglucosaminidase (NAG), an enzyme that hydrolyzes N-acetylglucosamine residues. By measuring the breakdown of NAcGlc9, researchers can gain insights into NAG's role in biological processes such as chitin degradation and glycoprotein metabolism .

Protein Glycosylation Studies

NAcGlc9 is instrumental in investigating protein glycosylation, where carbohydrates are attached to proteins. Researchers can modify NAcGlc9 with specific functional groups to create probes that elucidate the enzymes involved in glycosylation and the effects of these modifications on protein function. This application is critical for understanding cellular signaling and interactions.

Membrane Protein Solubilization

Due to its amphiphilic nature, this compound acts as a mild detergent for solubilizing membrane proteins. This property is particularly advantageous as it minimizes disruption to the protein's structure and function, enabling detailed studies of membrane-associated processes.

Synthesis of Oligosaccharides

NAcGlc9 can be used as a primer for synthesizing oligosaccharides in living cells. In one study, when incubated with HL60 cells, various glycosylated products were obtained, including neolacto-series oligosaccharides. This demonstrates its potential in enhancing functional analyses of oligosaccharides and their biological roles .

Case Study 1: Enzyme Activity Measurement

In a study focusing on β-N-acetylglucosaminidase activity, researchers employed this compound as a substrate to quantify enzyme kinetics. The results demonstrated that varying concentrations of NAcGlc9 influenced enzyme activity significantly, providing insights into its potential regulatory roles in metabolic pathways.

Case Study 2: Glycosylation Probes

Another investigation utilized modified forms of this compound to create probes for studying glycosylation patterns on proteins. The findings revealed specific sites of modification that correlated with changes in protein function, highlighting the utility of NAcGlc9 in glycomics research .

Mécanisme D'action

The mechanism of action of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its ability to interact with hydrophobic regions of proteins and other molecules. This interaction helps to solubilize and stabilize these molecules in aqueous solutions. The compound targets hydrophobic regions and forms micelles, which encapsulate the hydrophobic molecules, thereby enhancing their solubility and stability .

Comparaison Avec Des Composés Similaires

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds such as:

2-acetamido-2-deoxy-beta-D-glucopyranosylamine: Another carbohydrate-based surfactant with similar solubilizing properties.

2-acetamido-2-deoxy-beta-D-glucopyranose: A related compound used in similar applications but with different structural properties.

Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: A methylated derivative with distinct solubility and stability characteristics .

This compound stands out due to its unique nonyl group, which provides enhanced hydrophobic interactions and improved solubilizing capabilities compared to its counterparts.

Activité Biologique

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (NAcGlc9) is a glycoside compound characterized by its unique structure, which includes a nonyl group and an acetamido group attached to a glucopyranoside. This compound has garnered attention in various fields, particularly biochemistry and pharmacology, due to its biological activities and potential applications. This article explores the biological activity of NAcGlc9, summarizing relevant research findings, case studies, and potential applications.

NAcGlc9 has the molecular formula C17H33NO6 and a molecular weight of 347.45 g/mol. Its structure allows it to participate in various biochemical reactions, including hydrolysis and glycosylation. The presence of the acetamido group enhances its reactivity, making it a valuable substrate in enzyme assays and studies related to carbohydrate metabolism.

Enzymatic Interactions

NAcGlc9 serves as a substrate for specific enzymes involved in carbohydrate metabolism, notably β-N-acetylglucosaminidase (NAG). This enzyme is crucial for the breakdown of N-acetylglucosamine (GlcNAc) residues found in biomolecules like chitin and peptidoglycan. Research indicates that measuring the enzymatic breakdown of NAcGlc9 can provide insights into NAG activity and its implications in various biological processes.

Table 1: Enzymatic Activity of NAcGlc9

| Enzyme | Function | Activity with NAcGlc9 |

|---|---|---|

| β-N-acetylglucosaminidase | Breaks down GlcNAc residues | Substrate |

| Glycosyltransferases | Transfers sugar moieties to proteins | Potential substrate |

Cellular Studies

In vitro studies using primary hepatocytes have shown that various analogs of 2-acetamido-2-deoxy-D-glucose, including NAcGlc9, affect the incorporation of glucosamine into cellular glycoconjugates. Specifically, certain acetylated GlcNAc analogs demonstrated concentration-dependent reductions in glucosamine incorporation without significantly impacting protein synthesis. This suggests that NAcGlc9 may inhibit glycosaminoglycan (GAG) synthesis by competing for metabolic pathways .

Case Study: Inhibition of GAG Synthesis

A study involving dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside indicated that at a concentration of 1.0 mM, it reduced glucosamine incorporation into GAGs to approximately 7% of control levels. This was attributed to the compound's structural similarity to natural substrates, allowing it to interfere with normal metabolic processes .

Biochemical Research

NAcGlc9 is utilized in research aimed at understanding glycosylation processes. By modifying NAcGlc9 with specific functional groups, researchers can create probes to study glycosylation enzymes and their roles in cellular functions. Its ability to act as both a substrate and inhibitor makes it a versatile tool in biochemical assays.

Pharmaceutical Potential

Given its structural features and biological activities, NAcGlc9 holds promise for pharmaceutical applications, particularly in drug discovery and development targeting glycosylation-related diseases. Its interactions with key metabolic pathways underline its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of NAcGlc9, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Related Glycosides

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Octyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Eight-carbon alkyl chain | Shorter chain may affect solubility and bioactivity |

| Dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Twelve-carbon alkyl chain | Increased hydrophobicity enhances membrane interactions |

| Nonyl 2-amino-2-deoxy-beta-D-glucopyranoside | Similar structure without acetyl group | Potentially different biological activity due to lack of acetylation |

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCWYGGVOETGG-WRQOLXDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585909 | |

| Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173725-28-5 | |

| Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.